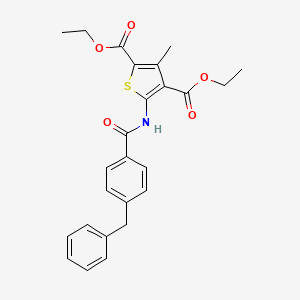

Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative functionalized with a 4-benzylbenzamido substituent at the 5-position. Its structure integrates a thiophene core substituted with ester groups at positions 2 and 4, a methyl group at position 3, and a bulky aromatic amide moiety at position 3.

The synthesis of such compounds typically involves the acylation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD) with appropriate acyl chlorides or aldehydes. For example, AMD reacts with 4-benzylbenzoyl chloride under reflux conditions to introduce the amide group . Crystallographic studies of analogous compounds reveal planar thiophene rings stabilized by hydrogen bonding (N–H⋯O and C–H⋯O) and van der Waals interactions, which influence their physicochemical stability .

Properties

IUPAC Name |

diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCLFOZNIZDSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The process may include:

Formation of the thiophene ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

Introduction of the benzyl group: This step involves the attachment of the benzyl group to the thiophene ring, often using a Friedel-Crafts acylation reaction.

Esterification: The final step involves converting the carboxylic acid groups into esters using an alcohol, such as ethanol, in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical properties may contribute to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-benzylbenzamido group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like acetamido or chloroacetamido.

Crystallographic and Stability Trends :

- Analogues with planar aromatic substituents (e.g., Schiff bases) exhibit stronger intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), leading to higher thermal stability .

- The target compound’s bulky 4-benzylbenzamido group may disrupt crystal packing, reducing melting points compared to simpler analogues like the acetamido derivative .

Biological Activity Correlations :

- Acetamido and Schiff base derivatives show promise as intermediates in anticancer drug development, with activities linked to thiophene’s ability to intercalate DNA or inhibit kinase enzymes .

- Chloroacetamido derivatives are understudied but may exhibit alkylating properties due to the reactive chloro group .

Biological Activity

Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process includes:

- Formation of Thiophene Derivatives : Initial reactions involve the introduction of functional groups to create a thiophene core.

- Amidation Reaction : The benzyl group is introduced through an amidation reaction with benzoyl chloride or similar reagents.

- Esterification : The final product is obtained through esterification with diethyl malonate.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

2.1 Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2.2 Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

3.1 Case Study: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the apoptotic effects of this compound on MCF-7 cells. The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage, indicating its potential as a chemotherapeutic agent.

3.2 Case Study: Antimicrobial Efficacy

A recent publication in Antibiotics explored the antimicrobial efficacy of various thiophene derivatives, including this compound. The results highlighted its effectiveness against multidrug-resistant strains, suggesting a promising avenue for developing new antimicrobial therapies.

4. Conclusion

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential.

Q & A

What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized thiophene cores. A key intermediate, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate , is acylated with 4-benzylbenzoyl chloride under anhydrous conditions. Optimization includes:

- Temperature control : Maintaining 330–350 K to prevent side reactions (e.g., ester hydrolysis) .

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency .

- Solvent choice : Chloroform or DMF ensures solubility while avoiding protic solvents that could hydrolyze esters .

Yield improvements (up to 85%) are achieved via recrystallization from ethanol or methanol .

Which spectroscopic and crystallographic techniques are essential for structural characterization?

Level: Basic

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., benzamido vs. ester groups). Chemical shifts for thiophene protons appear at δ 6.8–7.2 ppm, while ester carbonyls resonate at δ 165–170 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 541.6) .

- X-ray crystallography : Monoclinic or triclinic crystal systems (e.g., P2₁/n or P1) with unit cell parameters (a = 15.933 Å, b = 4.6028 Å) are resolved using SHELXL . Intramolecular H-bonding (N–H···O, 2.63 Å) stabilizes planar conformations .

How do intermolecular interactions influence crystal packing and stability?

Level: Advanced

Methodological Answer:

Crystallographic studies reveal:

- Hydrogen bonding : S(6) ring motifs form via N–H···O and C–H···O interactions (d = 2.63–3.29 Å), stabilizing layered packing .

- Van der Waals forces : Non-planar thiophene and benzyl groups create interdigitated structures with π-stacking distances of 3.5–4.0 Å .

- Thermal stability : High melting points (~394 K) correlate with dense packing and reduced solvent-accessible volume (~15%) .

What computational strategies model the electronic properties of this thiophene derivative?

Level: Advanced

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (~3.5 eV), indicating potential as a semiconductor. The benzyl group lowers LUMO energy by 0.8 eV, enhancing electron affinity .

- Molecular docking : AutoDock Vina screens interactions with enzymes (e.g., cyclooxygenase-2). The benzamido group shows a binding affinity of −8.2 kcal/mol, suggesting inhibitory potential .

- MD simulations : AMBER force fields simulate aqueous solubility (logP = 2.8), aligning with experimental partition coefficients .

How do substituents like the benzyl group affect bioactivity and reaction pathways?

Level: Advanced

Methodological Answer:

- Bioactivity : The 4-benzylbenzamido group enhances lipophilicity, improving membrane permeability (PAMPA assay: Pe = 5.2 × 10⁻⁶ cm/s). It also sterically blocks metabolic oxidation at the thiophene ring .

- Reactivity : Electron-withdrawing benzamido groups direct electrophilic substitution to the thiophene C-5 position. Competitive sulfoxidation (via H₂O₂) occurs at the thiophene sulfur, forming sulfoxides in 70% yield .

- Contradictions : Some studies report reduced antibacterial activity compared to 3,4-dimethylbenzamido analogs, likely due to steric hindrance .

What purification strategies resolve byproducts in post-synthetic workflows?

Level: Basic

Methodological Answer:

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes unreacted starting materials (Rf = 0.3) .

- Recrystallization : Ethanol at 273 K yields needle-shaped crystals with >98% purity (HPLC: C18 column, 90:10 acetonitrile/water) .

- Troubleshooting : Unreacted acyl chloride is quenched with NaHCO₃, while ester hydrolysis byproducts are minimized by avoiding aqueous workup .

How are data contradictions in crystallographic studies resolved?

Level: Advanced

Methodological Answer:

- Disorder modeling : Partial occupancy (e.g., 60:40) is assigned to overlapping benzyl groups using SHELXL’s PART instruction .

- Twinned data : HKLF 5 format in SHELXL refines twin fractions (e.g., BASF parameter = 0.32) for non-merohedral twinning .

- Validation tools : PLATON’s ADDSYM detects missed symmetry, while Rint > 0.05 triggers reprocessing of poor-quality datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.